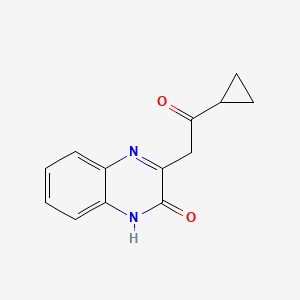
Isothujol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothujol is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of thujol and is commonly found in the essential oils of various plants. This compound is known for its distinct aroma and has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothujol can be synthesized through the reduction of thujone or isothujone using various reducing agents. Common reducing agents include aluminium and boron hydrides, as well as aluminium alkoxides in Meerwein–Ponndorf–Verley reactions . The reduction process results in mixtures of isomeric thujols, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants that contain thujone or isothujone, followed by chemical reduction to obtain this compound. The process may involve distillation, solvent extraction, and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Isothujol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thujone or other oxidized derivatives.
Reduction: Reduction of thujone or isothujone to this compound using aluminium and boron hydrides.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminium and boron hydrides, as well as aluminium alkoxides, are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Thujone and other oxidized derivatives.
Reduction: Isomeric thujols, including this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Isothujol is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: this compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: this compound is used in the fragrance and flavor industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of isothujol involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, this compound and its derivatives induce apoptosis in cancer cells by modulating the expression levels of key apoptotic proteins and enzymes, such as caspase-3/7 and PARP cleavage . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Isothujol is structurally similar to other monoterpenoid alcohols, such as thujol, neothujol, and neothis compound. These compounds share similar chemical properties and biological activities but may differ in their stereochemistry and specific applications. For example:
Thujol: Another stereoisomer of this compound with similar biological activities.
Neothis compound: Another stereoisomer with unique properties and uses.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5,5-dimethylcyclohepta-1,3,6-trien-1-yl)methanol |
InChI |
InChI=1S/C10H14O/c1-10(2)6-3-4-9(8-11)5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
SUNFOPSZDVOZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C(C=C1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


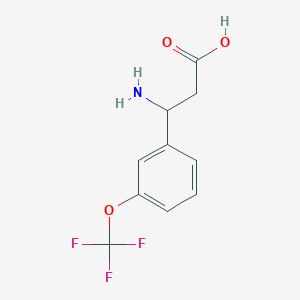
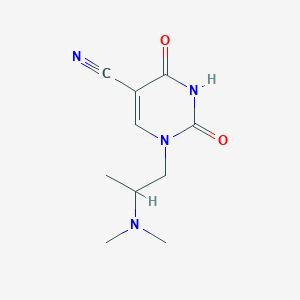
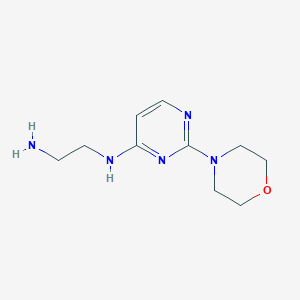
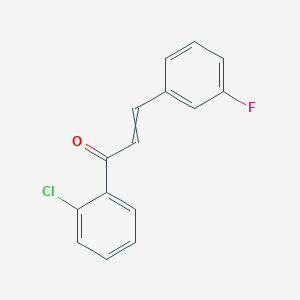
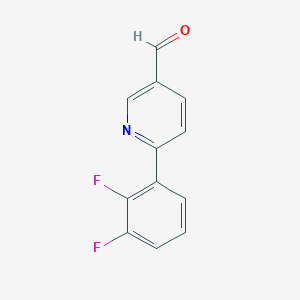
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)
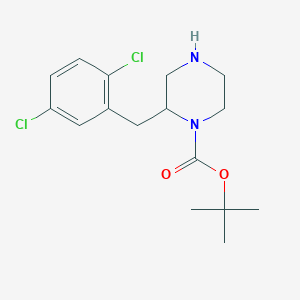
![N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B14865406.png)
![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)
![3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14865425.png)
![Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)
